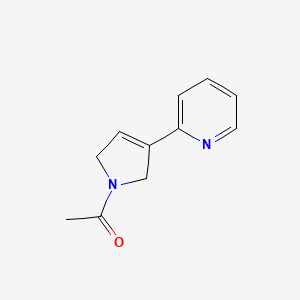![molecular formula C9H9IN2O B12853719 (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, making it a valuable scaffold in drug design and material science .
Vorbereitungsmethoden
The synthesis of (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method . The reaction is generally fast, clean, and high-yielding, making it an environmentally friendly approach. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its medicinal properties .
Vergleich Mit ähnlichen Verbindungen
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used for treating insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another sedative with similar properties.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and applications. The presence of the iodo and methyl groups in this compound may confer unique properties, making it distinct from other derivatives .
Eigenschaften
Molekularformel |
C9H9IN2O |
|---|---|
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
(6-iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9IN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-4,13H,5H2,1H3 |
InChI-Schlüssel |
GBDKUNNRVNRZMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(C=CC2=N1)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)




![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)

![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
